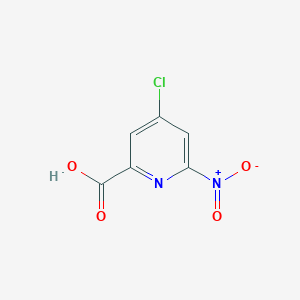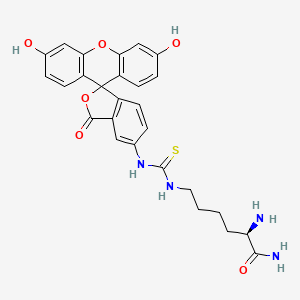
Fdl-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fdl-NH2: is a compound that contains both an amine group (NH2) and a fluorene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fdl-NH2 typically involves the reaction of a fluorene derivative with an amine. One common method is the nucleophilic substitution reaction where the fluorene derivative is treated with an amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Fdl-NH2 undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or sodium amide (NaNH2) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorene derivatives.
Applications De Recherche Scientifique
Chemistry: Fdl-NH2 is used as a building block in organic synthesis, particularly in the preparation of complex fluorene-based compounds. It is also used in the development of new materials with unique optical and electronic properties.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological molecules. Its fluorescence properties make it suitable for use in various imaging techniques, including fluorescence microscopy.
Medicine: this compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and composites. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of Fdl-NH2 involves its interaction with various molecular targets. The amine group can form hydrogen bonds with other molecules, facilitating its binding to specific targets. Additionally, the fluorene moiety can participate in π-π interactions, enhancing its binding affinity. These interactions enable this compound to exert its effects by modulating the activity of its molecular targets.
Comparaison Avec Des Composés Similaires
Fluorene: A parent compound of Fdl-NH2, lacking the amine group.
Fluorenone: An oxidized derivative of fluorene.
Fluorenylmethoxycarbonyl (Fmoc): A protecting group used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both the amine group and the fluorene moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Unlike its parent compound fluorene, this compound can participate in a wider range of chemical reactions due to the reactivity of the amine group.
Propriétés
Formule moléculaire |
C27H26N4O6S |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
(2R)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanamide |
InChI |
InChI=1S/C27H26N4O6S/c28-21(24(29)34)3-1-2-10-30-26(38)31-14-4-7-18-17(11-14)25(35)37-27(18)19-8-5-15(32)12-22(19)36-23-13-16(33)6-9-20(23)27/h4-9,11-13,21,32-33H,1-3,10,28H2,(H2,29,34)(H2,30,31,38)/t21-/m1/s1 |
Clé InChI |
RNFKNXPZRREPOQ-OAQYLSRUSA-N |
SMILES isomérique |
C1=CC2=C(C=C1NC(=S)NCCCC[C@H](C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
SMILES canonique |
C1=CC2=C(C=C1NC(=S)NCCCCC(C(=O)N)N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


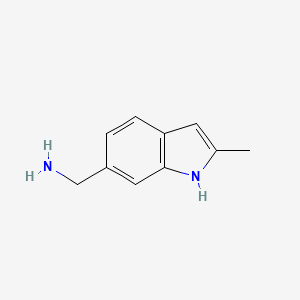

![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
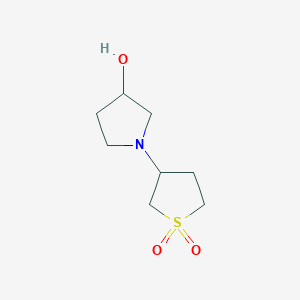
![[(4R)-4-azido-3-benzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B13440967.png)
![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
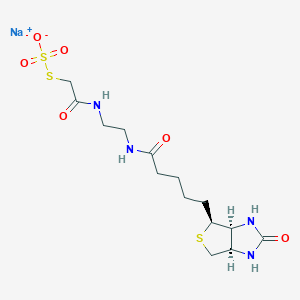
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
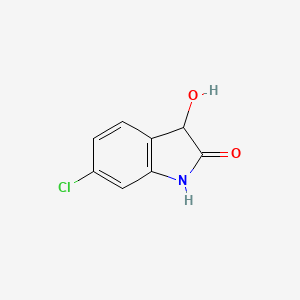

![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)

